molecular formula C19H18F3N3O4S2 B2696925 Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877654-24-5

Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B2696925
CAS No.: 877654-24-5
M. Wt: 473.49
InChI Key: LHYFWDQHRVHQLB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C19H18F3N3O4S2 and its molecular weight is 473.49. The purity is usually 95%.
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Mechanism of Action

The mode of action of such compounds often involves binding to their target, leading to a change in the target’s activity. This can result in alterations in biochemical pathways, leading to various downstream effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .

The molecular and cellular effects of a compound’s action can vary widely depending on its specific mechanism of action and target. They can range from changes in gene expression and cellular signaling pathways to alterations in cell growth and survival .

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .

Properties

IUPAC Name

ethyl 2-[[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S2/c1-2-29-15(27)9-23-14(26)10-31-18-24-13-6-7-30-16(13)17(28)25(18)12-5-3-4-11(8-12)19(20,21)22/h3-5,8H,2,6-7,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYFWDQHRVHQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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